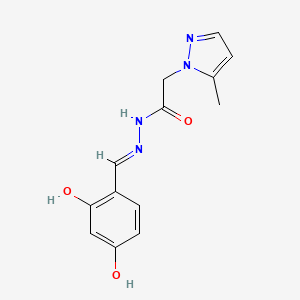![molecular formula C11H8ClN5S B604735 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 722456-34-0](/img/structure/B604735.png)
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . This compound is part of a series of derivatives that have been evaluated for their antiproliferative activity against several cancer cell lines .
Molecular Structure Analysis
The molecular formula of “3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is C11H8ClN5S . The structure includes a triazolopyrimidine core with a chlorobenzyl group at the 3-position and a thiol group at the 7-position .Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
A series of compounds similar in structure to 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol were synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential. These compounds showed promising results in animal models, indicating their potential as agents for treating Parkinson's disease. The compounds were confirmed through spectral data and elemental analysis and adhered to Lipinski's rule of five, suggesting a favorable pharmacokinetic profile (Azam et al., 2010).
Cardiovascular Applications
Derivatives of triazolopyrimidines, akin to 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, were developed as inhibitors of cyclic AMP phosphodiesterase from various tissues. These derivatives showed significant cardiovascular effects in animal models, indicating their potential as new cardiovascular agents. Notably, some compounds demonstrated considerable activity without significantly increasing heart rate, suggesting a specific action in the cardiovascular system (N. Novinson et al., 1982).
Anticonvulsant Properties
Novel derivatives of thienotriazolopyrimidine, structurally related to 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, were synthesized and evaluated for their anticonvulsant activities. These derivatives demonstrated high efficacy in in vivo models, indicating their potential in treating convulsive disorders. The structure-activity relationship analysis identified key structural motifs contributing to their high activity (Wang et al., 2015).
Anti-Inflammatory and Anti-Tumor Potential
A variety of compounds containing the [1,2,4]triazolo[1,5-a]pyridine structure, closely related to 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, were synthesized and evaluated for their anti-inflammatory and anti-tumor properties. These compounds demonstrated significant anti-inflammatory activities, with some showing considerable anti-tumor properties against specific human tumor cell lines, suggesting their therapeutic potential in inflammation and cancer treatments (Girgis & Barsoum, 2009).
Protective Effects Against Oxidative Stress
A series of bicyclic condensed derivatives of triazoloquinazoline, structurally related to 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, were investigated for their ability to prevent ethanol-induced oxidative stress in mice. These compounds demonstrated effective prevention of peroxidative injury in liver and brain tissues, suggesting their potential as agents for controlling ethanol-induced oxidative stress (Aktay et al., 2005).
Wirkmechanismus
Target of Action
The compound “3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a derivative of the triazolopyrimidine class of compounds . These enzymes play crucial roles in various biological processes, including pH regulation, nerve impulse transmission, and phosphate metabolism, respectively .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, preventing them from carrying out their normal functions . This inhibition can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Pathways
For instance, inhibition of carbonic anhydrase could affect acid-base balance in the body, while inhibition of cholinesterase could impact nerve signal transmission .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on related compounds . These studies can provide valuable insights into the likely ADME properties of this compound, which can impact its bioavailability and overall effectiveness.
Result of Action
Related compounds have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects . For instance, one study demonstrated that a related compound could significantly inhibit colony formation in PC3 cells, increase cellular ROS content, suppress EGFR expression, and induce apoptosis .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5S/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGONDBBIVMEHGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=S)N=CN3)N=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropylphenoxy)acetohydrazide](/img/structure/B604653.png)
![4-[2-(2-Hydroxybenzylidene)hydrazino]-5-nitrophthalonitrile](/img/structure/B604655.png)
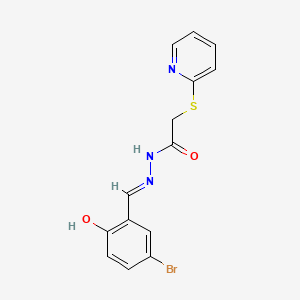
![2-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604659.png)
![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)
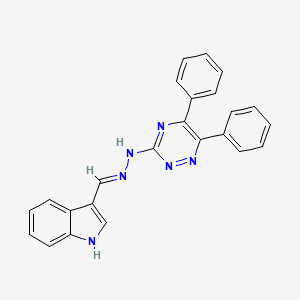
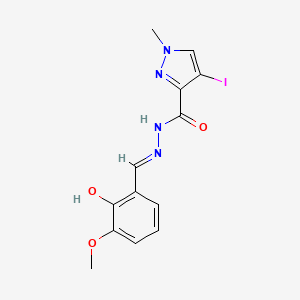
![2-{1-[(4-methyl-1-piperazinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B604667.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)
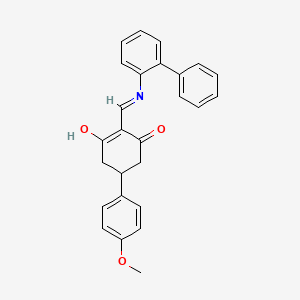
![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)
